3-Bromo-1h-indole

Overview

Description

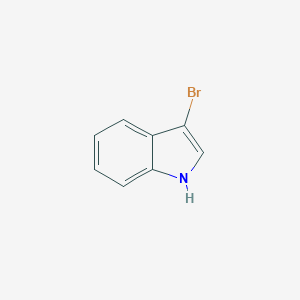

3-Bromo-1H-indole is a halogenated derivative of indole, a fundamental heterocyclic compound with a wide range of applications in organic chemistry. The molecular formula of this compound is C8H6BrN, and it is characterized by the presence of a bromine atom at the third position of the indole ring . This compound is often used as a building block in the synthesis of various pharmaceuticals and organic materials .

Mechanism of Action

Target of Action

3-Bromo-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects . Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with these target receptors. The compound’s aromatic nature, derived from its indole nucleus, allows it to readily undergo electrophilic substitution . This property enables it to bind effectively to its targets, leading to various changes in cellular processes depending on the specific target and biological context .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Additionally, indole is an important component in the biosynthesis of tryptophan and indole-3-acetic acid, a plant hormone . The compound’s influence on these and other pathways leads to its broad-spectrum biological activities .

Pharmacokinetics

The compound’s indole nucleus is known to contribute to its bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular levels is a decrease in the activity of certain pathogens or harmful cellular processes. For example, indole derivatives have demonstrated substantial selective cytotoxicity towards cancer cell lines . Furthermore, these compounds have shown promising inhibitory activity against various viruses .

Biochemical Analysis

Biochemical Properties

3-Bromo-1h-indole plays a role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been synthesized by BrvH, a flavin-dependent halogenase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

This compound has shown substantial selective cytotoxicity towards cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the specific cellular processes involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can depend on the particular biochemical context.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1H-indole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The bromination process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various substituents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

Major Products Formed:

Scientific Research Applications

3-Bromo-1H-indole has numerous applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Chloro-1H-indole: Similar to 3-Bromo-1H-indole but with a chlorine atom instead of bromine.

3-Iodo-1H-indole: Contains an iodine atom at the third position.

3-Fluoro-1H-indole: Features a fluorine atom at the third position.

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which allows for versatile functionalization through various chemical reactions. Its derivatives often exhibit distinct biological activities compared to other halogenated indoles .

Biological Activity

3-Bromo-1H-indole is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antioxidant effects, supported by recent research findings and case studies.

Overview of this compound

Indole derivatives are significant in pharmaceutical chemistry due to their varied biological activities. The introduction of bromine at the 3-position enhances the reactivity and potential therapeutic applications of indole compounds. Research has highlighted the promising biological properties of this compound, including its role as an anticancer agent and its effects on microbial pathogens.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits substantial cytotoxicity against various cancer cell lines. For instance, a study synthesized 3-bromo-1-ethyl-1H-indole (BEI) and evaluated its anticancer properties using the MTT assay, which revealed a significant reduction in cell viability in treated cancer cells compared to controls .

Key Findings:

- Cytotoxicity : BEI showed selective cytotoxicity towards cancer cells, indicating potential as a lead compound for new anticancer therapies.

- Mechanism : Apoptosis analysis indicated that BEI induces programmed cell death in cancer cells, which is a desirable mechanism for anticancer agents .

- Molecular Interactions : Molecular docking studies suggested that BEI interacts effectively with glutathione S-transferase (GST) isozymes, which play a crucial role in cellular detoxification and drug resistance mechanisms .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated moderate activity against several pathogens, including Aspergillus niger and Phytophthora erythrospora.

Summary of Antimicrobial Effects:

| Pathogen | Activity Level |

|---|---|

| Aspergillus niger | Moderate |

| Phytophthora erythrospora | Moderate |

This suggests that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays. Although it exhibited lower total antioxidant activity compared to standard antioxidants like Trolox, it still showed promise in reducing oxidative stress markers in cellular models.

Antioxidant Activity Results:

- The antioxidant assays indicated that while this compound has reduced efficacy compared to established standards, it still contributes to cellular protection against oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives, including this compound:

- Study on Cancer Cell Lines : In a controlled laboratory setting, researchers treated multiple cancer cell lines with varying concentrations of BEI. The results indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an effective anticancer agent .

- Antimicrobial Efficacy Testing : In vitro tests demonstrated that this compound effectively inhibited the growth of specific fungal strains, suggesting its utility in developing antifungal treatments .

Properties

IUPAC Name |

3-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIWBVHIGCRVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376863 | |

| Record name | 3-bromo-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-27-1 | |

| Record name | 3-bromo-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-bromo-1H-indole-2-carbaldehyde used in this study?

A1: The researchers chose this compound-2-carbaldehyde for its structural features. Reacting it with the Ohira-Bestmann reagent and subsequently with Boc2O [] allows the introduction of an allenic carbamate moiety, which is the key functional group for the gold-catalyzed cyclization reactions investigated in the paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.